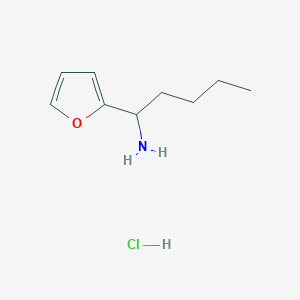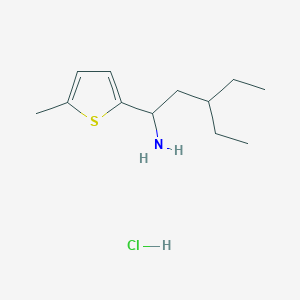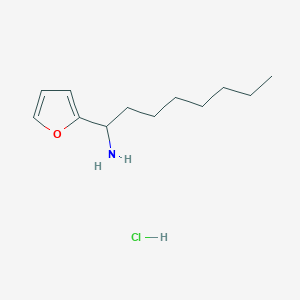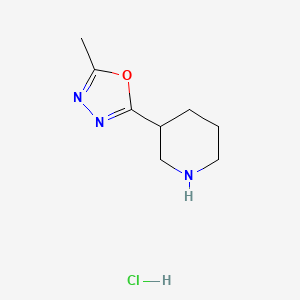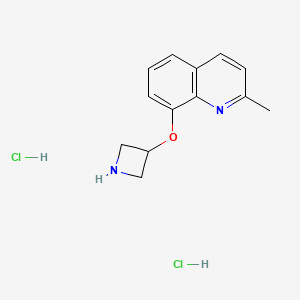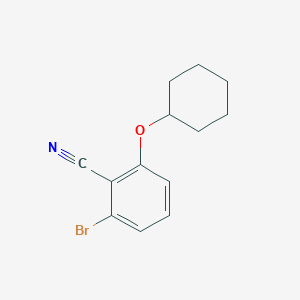
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile
説明
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of neurological and psychiatric disorders.
作用機序
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile acts as a selective antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. This receptor is predominantly expressed in the mesolimbic system, which is involved in the regulation of reward and motivation. By blocking the dopamine D3 receptor, this compound reduces the activity of the mesolimbic system, which may have therapeutic effects in the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce drug-seeking behavior, suggesting that it may have potential as a treatment for drug addiction. This compound has also been shown to improve cognitive function in animal models of schizophrenia, suggesting that it may have potential as a treatment for this disorder.
実験室実験の利点と制限
One advantage of using 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile. One direction is to investigate its potential as a treatment for drug addiction in humans. Another direction is to study its effects on other neurological and psychiatric disorders, such as Parkinson's disease and depression. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the brain.
科学的研究の応用
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile has been studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. The dopamine D3 receptor is involved in the regulation of reward, motivation, and addiction, and its dysfunction has been implicated in several disorders, including Parkinson's disease, schizophrenia, and drug addiction. This compound has been shown to selectively block the dopamine D3 receptor, which makes it a potential candidate for the treatment of these disorders.
特性
IUPAC Name |
5-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3/c1-17(2)13-5-7-18(8-6-13)14-4-3-12(15)9-11(14)10-16/h3-4,9,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLQXJNPGJMOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






